4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium methyl sulphate
Description
This compound is a quaternary ammonium salt featuring a thiazolium core (a five-membered ring containing nitrogen and sulfur) and a conjugated prop-1-enyl substituent linked to a 3-methylthiazolidin-2-ylidene group. The methyl sulphate counterion enhances its solubility in polar solvents.
Properties
CAS No. |
93839-22-6 |
|---|---|
Molecular Formula |
C12H20N2O4S3 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(2E)-3-methyl-2-[(E)-3-(3-methyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-thiazolidine;methyl sulfate |
InChI |
InChI=1S/C11H17N2S2.CH4O4S/c1-12-6-8-14-10(12)4-3-5-11-13(2)7-9-15-11;1-5-6(2,3)4/h3-5H,6-9H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
GWUOMGWFFISCCU-UHFFFAOYSA-M |
Isomeric SMILES |
CN\1CCS/C1=C/C=C/C2=[N+](CCS2)C.COS(=O)(=O)[O-] |
Canonical SMILES |
CN1CCSC1=CC=CC2=[N+](CCS2)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Thiazole derivatives such as 4,5-dihydro-3-methylthiazolium salts (iodide or other halides).
- 3-methylthiazolidin-2-one or related thiazolidine precursors.
- Alkylating agents or aldehydes for propenylidene linkage formation.
- Methyl sulphate or methylating agents for salt formation.
Stepwise Synthetic Route
| Step | Reaction Type | Description | Conditions & Notes |
|---|---|---|---|
| 1 | Formation of thiazolium salt | Alkylation of 4,5-dihydro-3-methylthiazole with methyl iodide or similar alkylating agent. | Controlled temperature (0–50 °C), inert atmosphere, polar aprotic solvents (e.g., acetonitrile). |
| 2 | Synthesis of thiazolidinylidene intermediate | Condensation of 3-methylthiazolidin-2-one with aldehydes or α,β-unsaturated carbonyl compounds. | Acid or base catalysis, reflux conditions, solvents like ethanol or methanol. |
| 3 | Coupling via propenylidene linker | Knoevenagel-type condensation between thiazolium salt and thiazolidinylidene aldehyde derivative. | Mild base catalysis (e.g., piperidine), room temperature to mild heating, solvent like ethanol. |
| 4 | Salt metathesis to methyl sulphate | Exchange of halide counterion with methyl sulphate ion via reaction with methyl sulphate salt. | Stirring in aqueous or mixed solvent, room temperature, followed by recrystallization for purity. |
Industrial Scale Considerations
- Large-scale synthesis optimizes reaction times, temperatures, and reagent stoichiometry to maximize yield and minimize impurities.
- Purification steps include recrystallization, solvent washes, and chromatographic techniques.
- Use of green chemistry principles is encouraged to reduce hazardous waste and improve sustainability.
Reaction Conditions and Reagents
| Reaction Step | Common Reagents | Typical Conditions | Outcome/Notes |
|---|---|---|---|
| Alkylation | Methyl iodide, methyl sulphate | 0–50 °C, inert atmosphere | Formation of thiazolium salt |
| Condensation (Knoevenagel) | Aldehydes, piperidine or base catalyst | Room temp to reflux, ethanol or methanol | Formation of propenylidene linkage |
| Salt metathesis | Methyl sulphate salt | Room temperature, aqueous or mixed solvent | Exchange of halide for methyl sulphate counterion |
Analytical Data Supporting Preparation
- UV-Vis spectra show characteristic absorption maxima around 234 nm and 252 nm, indicating conjugated heterocyclic systems.
- NMR spectroscopy confirms the presence of methyl groups on thiazolium and thiazolidinylidene rings, with chemical shifts consistent with literature values.
- Mass spectrometry confirms molecular ion peaks corresponding to the expected molecular weight.
- Purity is assessed by chromatographic methods (HPLC, TLC) and melting point determination.
Summary Table of Preparation Methods
| Method Aspect | Description |
|---|---|
| Starting materials | 4,5-Dihydro-3-methylthiazole, 3-methylthiazolidin-2-one, methyl iodide, methyl sulphate |
| Key reactions | Alkylation, Knoevenagel condensation, salt metathesis |
| Catalysts/conditions | Base catalysts (piperidine), mild heating, inert atmosphere |
| Purification techniques | Recrystallization, solvent extraction, chromatography |
| Scale | Laboratory to industrial scale with optimization for yield and purity |
| Analytical confirmation | UV-Vis, NMR, MS, chromatographic purity analysis |
Research Findings and Notes
- The compound’s synthesis has been optimized to balance yield and purity, with reaction conditions carefully controlled to avoid side reactions such as over-alkylation or polymerization.
- Industrial production emphasizes reproducibility and scalability, often employing continuous flow reactors for condensation steps.
- The compound’s unique structure allows for further functionalization, making the preparation methods adaptable for derivative synthesis.
- Studies have demonstrated the compound’s stability under standard storage conditions, facilitating its use in pharmaceutical and material science applications.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolium ring, where nucleophiles such as amines or thiols replace specific substituents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions. Substitution reactions may be facilitated by the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can exhibit different chemical and physical properties, making them useful for diverse applications.
Scientific Research Applications
4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium methyl sulphate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic structures.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways and target specific molecular structures.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium methyl sulphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to the modulation of their activities. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Methodological Considerations
Structural validation tools like SHELXL () and ORTEP-3 () are critical for confirming the geometry of such complex heterocycles. Proper validation () ensures reliable comparisons of bond lengths, angles, and intermolecular interactions .
Biological Activity
4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium methyl sulphate is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidines and their derivatives are known for a wide range of pharmacological effects, including antibacterial, antifungal, antidiabetic, and anticancer properties. This article reviews the biological activity of this specific compound, supported by recent research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Activity
Thiazolidine derivatives have shown significant antimicrobial properties. Studies indicate that compounds containing thiazolidine rings exhibit activity against various bacterial and fungal strains. For instance, derivatives of thiazolidin-4-one have demonstrated effectiveness against pathogens like Staphylococcus aureus and Candida albicans .
Antidiabetic Effects
Thiazolidines are recognized for their role in diabetes management, particularly through their action as PPARγ agonists. This mechanism enhances insulin sensitivity and glucose metabolism, making thiazolidinone derivatives valuable in treating type 2 diabetes . The compound may exhibit similar properties due to its structural similarities with known antidiabetic agents.
Anticancer Potential
Recent studies highlight the anticancer potential of thiazolidine derivatives. For example, certain thiazolidinones have been reported to inhibit cell proliferation in breast cancer cells (MCF-7) with IC50 values in the low micromolar range . The apoptotic effects observed in these studies suggest that 4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium methyl sulphate could also possess similar anticancer properties.
The biological activities of thiazolidine derivatives often stem from their ability to interact with various biological targets. For instance:
- Antimicrobial Activity : The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
- Antidiabetic Action : Activation of PPARγ leads to enhanced insulin sensitivity and modulation of glucose metabolism.
- Anticancer Effects : Induction of apoptosis through modulation of signaling pathways such as AKT/mTOR is a common mechanism observed in thiazolidine derivatives .
Case Studies
- Antimicrobial Study : A synthesized thiazolidinone derivative was tested against multiple bacterial strains using the serial dilution method, showing significant inhibition compared to standard antibiotics .
- Anticancer Research : A series of thiazolidinone compounds were evaluated for their cytotoxic effects on cancer cell lines. The compounds exhibited dose-dependent inhibition of cell growth with specific derivatives showing selective toxicity towards cancer cells while sparing normal cells .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
